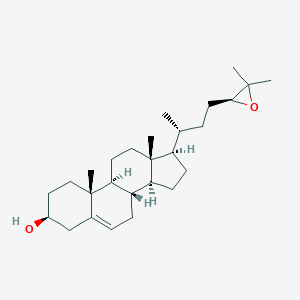
24,25-Epoxy-cholesterol
説明
24,25-Epoxy-cholesterol (24,25EC) is an oxysterol, a type of oxygenated cholesterol derivative, which plays a significant role in cholesterol homeostasis. It is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol, and is present in various tissues including the liver and brain. This compound has been implicated in the regulation of cholesterol synthesis and uptake, as well as in promoting cholesterol efflux from cells .
Synthesis Analysis
The biosynthesis of 24,25EC involves the conversion of squalene 2,3;22,23-dioxide to 24(S),25-epoxycholesterol in rat liver homogenates. This process is comparable in efficiency to the formation of cholesterol from squalene 2,3(S)-oxide . Additionally, 24,25EC is formed from acetate via squalene 2,3(S),22(S),23-dioxide and 24(S),25-oxidolanosterol during cholesterol biosynthesis . Human astrocytes have been shown to produce more 24,25EC than neurons under basal conditions, indicating a potential role in brain cholesterol homeostasis .
Molecular Structure Analysis
The molecular structure of 24,25EC has been characterized through various spectroscopic methods. For instance, the identification of 24(S),25-epoxy-[3H]cholesterol was confirmed by reduction to 25-hydroxyl[3H]cholesterol and by benzoylation to 24(S),25-epoxy[3H]cholesterol benzoate . The structure of related compounds, such as 24-hydroperoxy-24-vinyl-cholesterol, has also been elucidated by spectroscopic analysis .
Chemical Reactions Analysis
24,25EC is not rapidly metabolized in cultured cells, suggesting its stability and potential as a long-lasting regulator of cholesterol metabolism . It has been shown to repress hydroxymethylglutaryl-CoA reductase activity in cultured cells and binds to the cytosolic oxysterol-binding protein . Furthermore, 24,25EC can modulate the expression of key cholesterol-homeostatic genes regulated by liver X receptor and sterol regulatory element-binding protein-2 .
Physical and Chemical Properties Analysis
24,25EC, like many other oxygenated sterols, has the ability to repress key enzymes involved in cholesterol synthesis. It exhibits high-affinity binding to the cytosolic oxysterol-binding protein, indicating its role as a signaling molecule . The physical properties, such as solubility and stability, contribute to its function as a regulator of cholesterol homeostasis and its potential use in therapeutic applications .
Safety And Hazards
将来の方向性
24,25-Epoxycholesterol plays a significant role in cholesterol homeostasis . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol . This oxysterol could be a potential therapeutic target for diseases like osteoporosis and demyelinating diseases .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENKJZWYQXHBN-XVYZBDJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390608 | |
| Record name | 24(S),25-Epoxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24,25-Epoxy-cholesterol | |
CAS RN |
77058-74-3 | |
| Record name | (24S,25)-Epoxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 24(S),25-Epoxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)
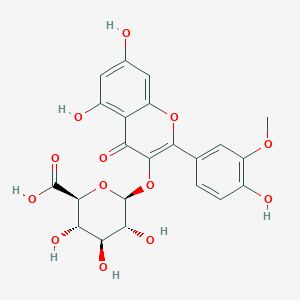
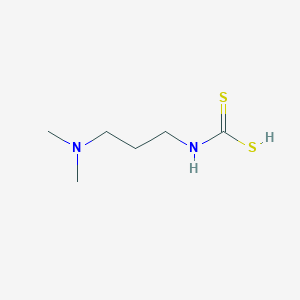
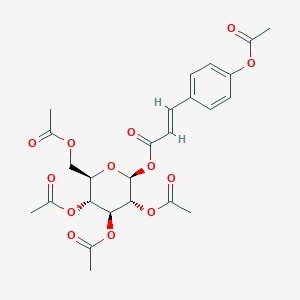
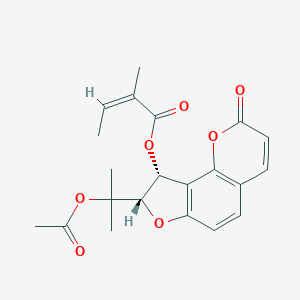
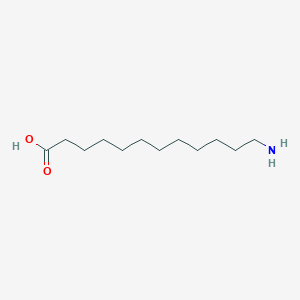
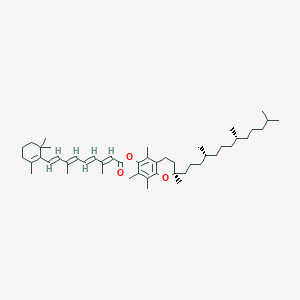
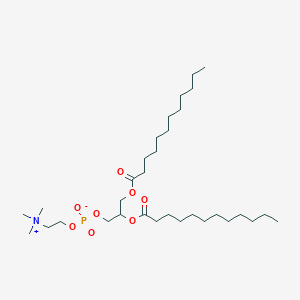
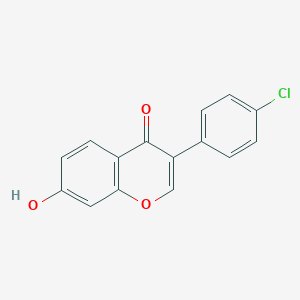
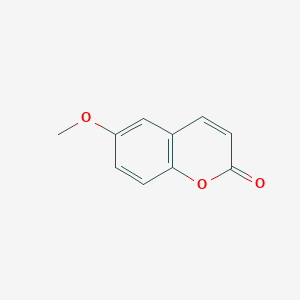
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)